2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol
Description
2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol is a bicyclic organic compound featuring a cyclobutane ring fused to a piperidine moiety. The hydroxymethyl (-CH2OH) substituent on the piperidine ring and the hydroxyl (-OH) group on the cyclobutane ring contribute to its polar nature, making it a candidate for applications in medicinal chemistry or as a synthetic intermediate.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-7-8-2-1-5-11(6-8)9-3-4-10(9)13/h8-10,12-13H,1-7H2 |
InChI Key |
WLZDBXVGQOQOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCC2O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Cyclobutanol Formation: The cyclobutanol moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol can be contextualized by comparing it to related piperidine- and cyclobutane-containing derivatives. Below is a detailed analysis based on structural analogs from the provided evidence (European Patent Application Bulletin 2021/09) and inferred properties:
Table 1: Comparative Analysis of Structural Analogues
Key Observations
Structural Complexity :
- The target compound’s cyclobutane-piperidine fusion distinguishes it from simpler tetramethylpiperidine derivatives in the patent. The cyclobutane ring imposes greater steric strain, which may enhance reactivity or alter binding kinetics compared to unstrained analogs .
- In contrast, the patent compounds emphasize bulky substituents (e.g., tetramethyl groups) to stabilize free radicals or improve thermal resistance, a feature absent in the target molecule .
Functional Group Diversity: The target compound’s dual hydroxyl and hydroxymethyl groups enhance hydrophilicity, suggesting superior aqueous solubility relative to lipophilic analogs like 1-(4-octadecanoyloxy-2,2,6,6-tetramethylpiperidin-1-yloxy)-2-octadecanoyloxy-2-methylpropane (long-chain esters in the patent) .
Applications :
- Patent compounds are tailored for industrial uses (e.g., polymer stabilization via radical scavenging), whereas the target compound’s polar groups and rigid framework align with pharmaceutical applications, such as enzyme inhibition or receptor modulation .
Research Findings and Hypotheses
- Synthetic Feasibility : The cyclobutane ring in the target compound may complicate synthesis compared to the patent’s tetramethylpiperidines, which employ straightforward esterification or etherification steps .
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